REACTION_CXSMILES
|
C([Cl:4])(=O)C.CC(O)C.[NH2:9][CH2:10][C:11]1([OH:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>O1CCCC1>[ClH:4].[NH2:9][CH2:10][C:11]1([OH:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:4.5|
|
Name
|
|
Quantity
|
264 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
191 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1143 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
381 g
|
Type
|
reactant
|
Smiles
|
NCC1(CCCCCC1)O
|
Name
|
|
Quantity
|
1613 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
381 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 50 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 10° C. to 15° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 10° C. to 15° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with premixed tetrahydrofuran/2-propanol [tetrahydrofuran (267 ml), 2-propanol (114 ml)], and tetrahydrofuran (1905 ml)
|
Type
|
CUSTOM
|
Details
|
The filter cake was dried at 40° C. for 23 hours
|
Duration
|
23 h
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC1(CCCCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 464 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([Cl:4])(=O)C.CC(O)C.[NH2:9][CH2:10][C:11]1([OH:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>O1CCCC1>[ClH:4].[NH2:9][CH2:10][C:11]1([OH:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:4.5|
|
Name
|
|
Quantity
|
264 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
191 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1143 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
381 g
|
Type
|
reactant
|
Smiles
|
NCC1(CCCCCC1)O
|
Name
|
|
Quantity
|
1613 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
381 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 50 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 10° C. to 15° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 10° C. to 15° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with premixed tetrahydrofuran/2-propanol [tetrahydrofuran (267 ml), 2-propanol (114 ml)], and tetrahydrofuran (1905 ml)
|
Type
|
CUSTOM
|
Details
|
The filter cake was dried at 40° C. for 23 hours
|
Duration
|
23 h
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC1(CCCCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 464 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |